HDAC1 Inhibitory Potency: Class-Level Inference from the Pyridazinone-Benzamide Scaffold vs. SAHA (Vorinostat)
As a caveat, direct experimental IC50 data for 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide against HDAC1 is not publicly available. However, class-level SAR inference can be drawn from the same pyridazinone-benzamide scaffold: the lead compound (S)-17b, which features a related cap and benzamide, potently inhibits human class I HDAC isoforms with low nanomolar IC50s (exact values in supplementary data of the reference) [1]. In contrast, the non-selective FDA-approved HDAC inhibitor vorinostat (SAHA) exhibits an HDAC1 IC50 of approximately 10–50 nM depending on assay conditions [2]. This class-level inference suggests the target compound, if it follows the scaffold's SAR, could achieve comparable or superior HDAC1 potency, but this must be empirically verified.
| Evidence Dimension | HDAC1 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be <100 nM based on scaffold SAR |
| Comparator Or Baseline | (S)-17b: Class I HDAC IC50 in low nM range. SAHA (vorinostat): HDAC1 IC50 ~10–50 nM. |
| Quantified Difference | Unquantified; class-level prediction only. |
| Conditions | In vitro enzymatic assay against recombinant human HDAC1 (reference provides data for (S)-17b; SAHA data from published literature). |
Why This Matters
If confirmed, sub-100 nM HDAC1 inhibition would position this compound among the top tier of class I HDAC inhibitors, but procurement without empirical confirmation carries substantial risk.
- [1] Y. Chen, Z. Zhu, Y. Li, X. Wang, et al. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal Name (Publisher). 2023. DOI: 10.1016/j.bmc.2023.117386. View Source
- [2] M. Dokmanovic, C. Clarke, P. A. Marks. Histone Deacetylase Inhibitors: Overview and Perspectives. Mol Cancer Res. 2007;5(10):981-989. DOI: 10.1158/1541-7786.MCR-07-0324. View Source
